
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, also known as IDPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It belongs to the class of indole-based compounds and is synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its limited solubility in water may pose a challenge in certain experiments.
Future Directions
Future research on 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate could focus on its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It could also involve the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies could investigate the potential side effects and toxicity of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with 2-oxo-1-phenylethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,6-dichloropyridine-2-carboxylic acid in the presence of a coupling agent to form the final product, 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-16-10-11-18(24)26-19(16)22(28)29-21(13-6-2-1-3-7-13)20(27)15-12-25-17-9-5-4-8-14(15)17/h1-12,21,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPAZTXYSQKRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)OC(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)
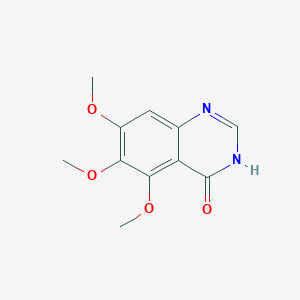
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)
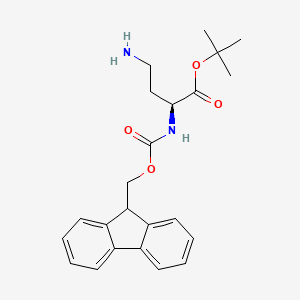
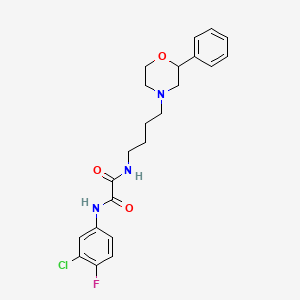
![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
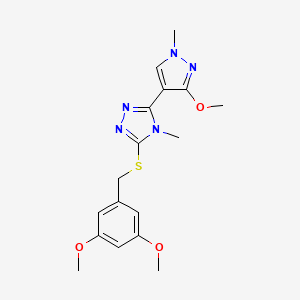
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)
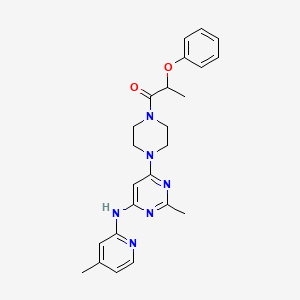
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)

![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)